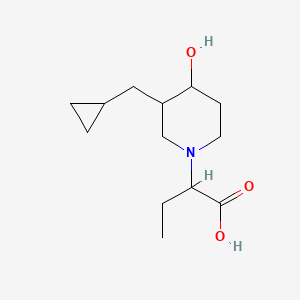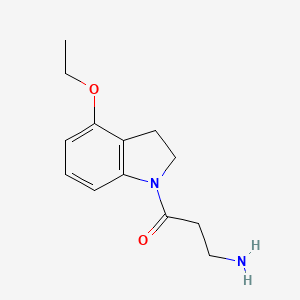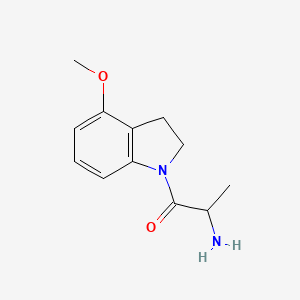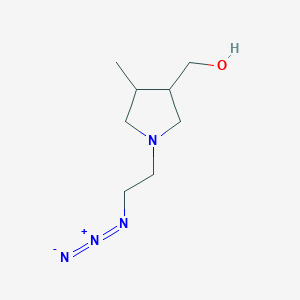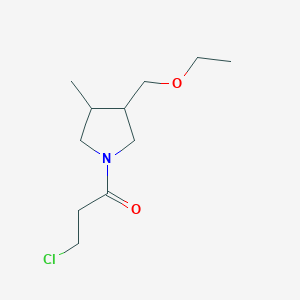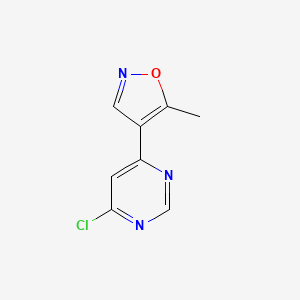
4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole
Vue d'ensemble
Description
“4-(6-Chloropyrimidin-4-yl)morpholine” is a chemical compound used in proteomics research . It has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 .
Synthesis Analysis
The synthesis of “4-(6’-chloropyrimidin-4’-yl)morpholine” involves two stages . In the first stage, it is combined with “6-(3,3-difluoro-1-(oxetan-3-yl)piperidin-4-yl)-5-methyl-1H-indazole” in the presence of caesium carbonate in N,N-dimethyl-formamide at 100℃ . In the second stage, it is treated with carbon dioxide in methanol and diethylamine at 30℃ .Molecular Structure Analysis
The InChI code for “4-(6-chloro-4-pyrimidinyl)morpholine” is 1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 .Physical And Chemical Properties Analysis
“4-(6-Chloropyrimidin-4-yl)morpholine” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
One significant area of research involves the synthesis of novel compounds using "4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole" as a precursor or structural motif. For instance, Rajanarendar et al. (2010) synthesized a series of compounds that exhibited good antibacterial and antifungal activity, showcasing the potential of these derivatives in developing new antimicrobial agents. This synthesis utilized a Biginelli reaction facilitated by ceric ammonium nitrite (CAN), demonstrating the versatility of this chemical in complex synthetic pathways (Rajanarendar et al., 2010).
Agrochemical Research
Research into agrochemical applications, particularly herbicides and insecticides, has also been a focus. Sharma et al. (2012) discussed the degradation of chlorimuron-ethyl, a herbicide that contains a similar pyrimidinyl moiety, by Aspergillus niger. This study highlights the environmental impact and biodegradation pathways of chemicals related to "4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole," contributing to a better understanding of their behavior in agricultural settings and potential for bioremediation strategies (Sharma et al., 2012).
Pharmaceutical Research
In pharmaceutical research, derivatives of "4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole" have been synthesized and evaluated for their potential therapeutic activities. For example, compounds designed around this moiety have been tested for antitumor, antifungal, and various other biological activities. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidine derivatives that were assessed for their cytotoxic and 5-lipoxygenase inhibition activities, indicating the potential for developing new anticancer agents (Rahmouni et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-(6-chloropyrimidin-4-yl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-6(3-12-13-5)7-2-8(9)11-4-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKYALXNYVICHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



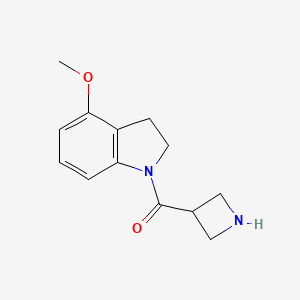


![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1480994.png)
![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1480995.png)
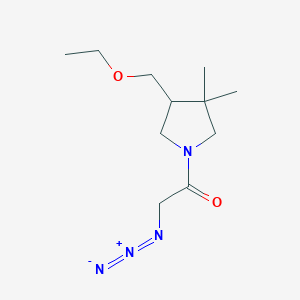
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480997.png)
